CP-96345, also known as (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). This compound is characterized by its ability to inhibit the actions of substance P, a neuropeptide involved in various physiological processes including pain perception and inflammation. CP-96345 has been widely studied for its pharmacological properties, particularly in the context of neurogenic inflammation and pain management .
The mechanism of action of CP-96345 as a potential hypnotic and sedative agent remains unknown and requires further investigation. Arylcycloalkylamines are thought to exert their effects by interacting with neurotransmitter systems in the brain, particularly the GABAergic system, which promotes relaxation and sleep [].
Due to the limited research available on CP-96345, specific safety concerns and hazard information are not documented. Arylcycloalkylamines can exhibit various toxicities depending on their structure. Generally, these compounds should be handled with caution in a laboratory setting following appropriate safety protocols for organic chemicals [].
2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, also known as CP-96345, is a research compound studied for its potential as a selective antagonist of substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes []. CP-96345 acts by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By blocking this receptor, CP-96345 could potentially modulate pain signaling and other NK1-mediated functions [].
The biological activity of CP-96345 primarily revolves around its role as an NK-1 receptor antagonist. Research has shown that it effectively reduces neurogenic inflammation and pain responses mediated by substance P. In animal studies, administration of CP-96345 has resulted in decreased inflammatory responses in models of liver injury induced by bacterial lipopolysaccharides . Additionally, it has been noted to diminish salivary responses triggered by substance P, further supporting its potential use in managing conditions associated with excessive neurogenic inflammation .
The synthesis of CP-96345 involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization to introduce the diphenylmethyl and methoxyphenyl groups. One method described in literature includes the preparation of both enantiomerically pure and radiolabeled forms of CP-96345, which aids in pharmacokinetic studies . The synthesis can be optimized for yield and purity using various purification techniques such as chromatography.
CP-96345 has potential applications in several therapeutic areas due to its ability to modulate pain and inflammation pathways. Its primary applications include:
Interaction studies involving CP-96345 have focused on its competitive inhibition of substance P at the NK-1 receptor. These studies have demonstrated that CP-96345 can effectively block both thermal and chemical nociceptive responses when administered intrathecally . Furthermore, it has been shown to influence cytokine production during inflammatory responses, suggesting a broader impact on immune modulation beyond mere receptor antagonism .
Several compounds exhibit similar biological activities as CP-96345 but differ in their chemical structures or mechanisms of action. Notable comparisons include:
CP-96345 stands out due to its high selectivity for the NK-1 receptor and its robust efficacy in preclinical models compared to other similar compounds. Its unique bicyclic structure contributes to its distinct pharmacological profile, making it a valuable candidate for further research in pain and inflammation management.
Irritant;Environmental Hazard